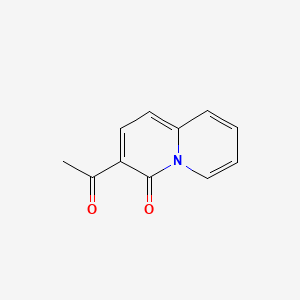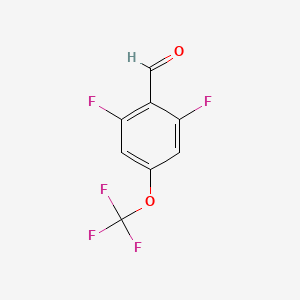
Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)-: is a cinchona-based chiral phase-transfer catalyst (PTC) used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- can be synthesized from N-(9-anthracenylmethyl)cinchonindinium chloride. The preparation involves the reaction of N-(9-anthracenylmethyl)cinchonindinium chloride with allyl bromide under specific conditions .
Chemical Reactions Analysis
Types of Reactions: : Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- primarily undergoes asymmetric alkylation reactions. It can catalyze the asymmetric alkylation of tert-butyl glycinate-benzophenone Schiff base with different arylmethyl bromides in a micellar medium .
Common Reagents and Conditions
Reagents: Allyl bromide, tert-butyl glycinate-benzophenone Schiff base, arylmethyl bromides.
Conditions: Micellar medium, controlled temperatures, and inert atmospheres.
Major Products: : The major products formed from these reactions are enantioselective alkylated compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- has several scientific research applications:
Medicine: Used in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with specific enantiomeric properties.
Industry: Employed in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- involves its role as a chiral phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enabling enantioselective reactions. The molecular targets and pathways involved include the interaction with substrates to form enantioselective products through asymmetric alkylation .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylcinchonidinium bromide
- N-Benzylquininium chloride
- Cinchonidine
- Cinchonine
Uniqueness: : Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide, (8alpha,9R)- is unique due to its specific structure, which includes the anthracenylmethyl group. This structure enhances its ability to act as a chiral phase-transfer catalyst, making it more effective in certain asymmetric synthesis reactions compared to other similar compounds .
Properties
IUPAC Name |
4-[(R)-1-anthracen-9-ylbut-3-en-2-yloxy-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O.BrH/c1-3-25-24-39-20-18-26(25)22-36(39)37(33-17-19-38-35-16-10-9-15-32(33)35)40-29(4-2)23-34-30-13-7-5-11-27(30)21-28-12-6-8-14-31(28)34;/h3-17,19,21,25-26,29,36-37H,1-2,18,20,22-24H2;1H/t25?,26?,29?,36-,37+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLJGALGZFRKQ-GEORNKLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=[NH+]C4=CC=CC=C34)OC(CC5=C6C=CC=CC6=CC7=CC=CC=C75)C=C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1C[C@H]2[C@@H](C3=CC=[NH+]C4=CC=CC=C34)OC(CC5=C6C=CC=CC6=CC7=CC=CC=C75)C=C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(6-thioxo-1,6-dihydro-3-pyridazinyl)sulfanyl]-3(2H)-pyridazinethione](/img/structure/B8017334.png)







